molecular formula C8H11N3O B15308396 2-(methylamino)-N-(pyridin-4-yl)acetamide

2-(methylamino)-N-(pyridin-4-yl)acetamide

Cat. No.: B15308396
M. Wt: 165.19 g/mol
InChI Key: AGZCCCNKBOKNLH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(pyridin-4-yl)acetamide typically involves the reaction of 4-pyridinecarboxylic acid with methylamine. The process can be summarized as follows:

    Formation of the Intermediate: 4-pyridinecarboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride intermediate is then reacted with methylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(methylamino)-N-(pyridin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(methylamino)-N-(pyridin-4-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-N-(pyridin-3-yl)acetamide
  • 2-(methylamino)-N-(pyridin-2-yl)acetamide
  • N-(pyridin-4-yl)acetamide

Uniqueness

2-(methylamino)-N-(pyridin-4-yl)acetamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(methylamino)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C8H11N3O/c1-9-6-8(12)11-7-2-4-10-5-3-7/h2-5,9H,6H2,1H3,(H,10,11,12)

InChI Key

AGZCCCNKBOKNLH-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC=NC=C1

Origin of Product

United States

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